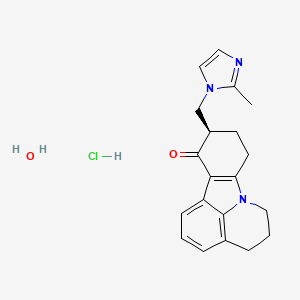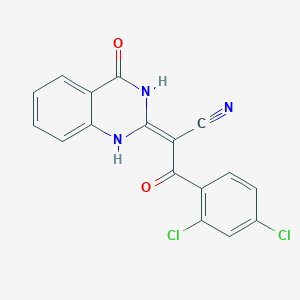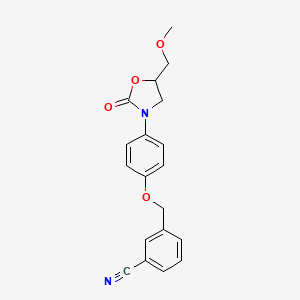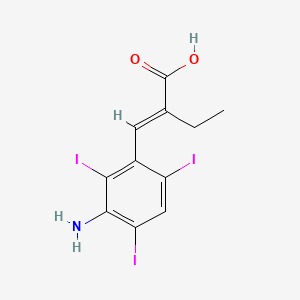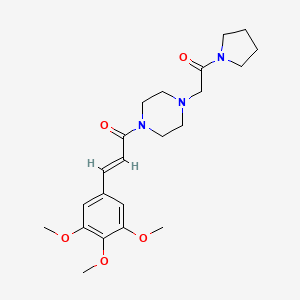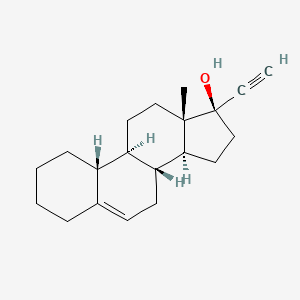
Citrulline
Vue d'ensemble
Description
Citrulline is a non-essential amino acid that is naturally produced in the body . It was first isolated from watermelon in 1930 . Citrulline is an important amino acid for the urea cycle, which helps the body get rid of harmful substances like ammonia . In the body, L-citrulline is transformed into a different amino acid called L-arginine .
Synthesis Analysis
Citrulline is biosynthesized in the body utilizing two pathways that initiate from two related amino acids: L-glutamine and L-arginine . An overwhelming majority of available citrulline arises from the glutamine conversion to ornithine which, via ornithine transcarbamylase, combines with carbamoyl phosphate to produce L-citrulline in the mitochondria . A second pathway to citrulline utilizes arginine as a precursor and is catalyzed by nitric oxide synthase .Molecular Structure Analysis
The molecular structure of citrulline was determined using highly accurate X-ray data . The zwitterionic form is energetically preferred upon geometry minimization, in agreement with the crystal structure .Chemical Reactions Analysis
Citrullination is an important biochemical reaction in proteins which involves post-translational hydrolysis of arginine residues to form citrulline residues and ammonia . The hydrolysis of arginine to citrulline is energetically favored and can be considered a driving force for important citrullination reactions .Physical And Chemical Properties Analysis
Citrulline is a white crystalline substance that is odorless . Its chemical formula is C6H13N3O3 . It has a molar mass of 175.188 g·mol −1 .Applications De Recherche Scientifique
Cardiovascular Health
Citrulline has been found to have potential benefits for cardiovascular health. It functions as an antioxidant, modulates nitric oxide (NO), and prevents oxidative stress-induced cardiovascular disease . Chronic supplementation of NO precursors, including citrulline, can reduce resting blood pressure and improve cardiorespiratory responses in healthy older individuals .
Exercise Performance
Citrulline has been studied for its ergogenic effects in exercise performance. It has been found to have potential health benefits, including reducing muscle fatigue and improving sport performance .
Diabetes Management
Citrulline has been studied for its potential effects on diabetes. The research suggests that it may have beneficial impacts on this condition .
Erectile Dysfunction
Research has indicated that citrulline may have potential benefits in the management of erectile dysfunction .
Cancer Treatment
Citrulline has been studied for its potential role in cancer treatment. While the research is still ongoing, some studies suggest that it may have beneficial effects .
Hypercholesterolemia
Citrulline supplementation has been shown to prevent the formation of xanthomas in low-density lipoprotein receptor knockout mice, suggesting potential benefits for patients with familial hypercholesterolemia .
Hypertension
Citrulline supplementation has been found to reduce systemic blood pressure in both salt-sensitive hypertension and spontaneous hypertension rat models .
Bioavailability
Studies have evaluated the bioavailability of citrulline from different parts of watermelon using an in vitro human intestinal epithelial Caco-2 cell monolayer model. The results suggest that the utilization of watermelon by-products such as skin would help develop value-added products with better bioavailability of citrulline .
Orientations Futures
Citrulline supplementation has shown promise as a blood pressure-lowering intervention in adults with pre-/hypertension . Preliminary evidence is also available for l-citrulline-induced benefits to muscle and metabolic health (via vascular and non-vascular pathways) in susceptible/older populations . Future research to determine the amount and frequency of watermelon/citrulline intake for desired outcomes in different populations requires attention to advance preventative and therapeutic strategies for optimal health and disease risk reduction .
Propriétés
IUPAC Name |
(2S)-2-amino-5-(carbamoylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGKLRLOHDJJDR-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883373 | |
| Record name | Citrulline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Citrulline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000904 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
212 mg/mL | |
| Record name | Citrulline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00155 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Citrulline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000904 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
L-citrulline is converted to L-arginine by argininosuccinate synthase. L-arginine is in turn responsible for citrulline's therapeutic affects. Many of L-arginine's activities, including its possible anti-atherogenic actions, may be accounted for by its role as the precursor to nitric oxide or NO. NO is produced by all tissues of the body and plays very important roles in the cardiovascular system, immune system and nervous system. NO is formed from L-arginine via the enzyme nitric oxide synthase or synthetase (NOS), and the effects of NO are mainly mediated by 3',5' -cyclic guanylate or cyclic GMP. NO activates the enzyme guanylate cyclase, which catalyzes the synthesis of cyclic GMP from guanosine triphosphate or GTP. Cyclic GMP is converted to guanylic acid via the enzyme cyclic GMP phosphodiesterase. NOS is a heme-containing enzyme with some sequences similar to cytochrome P-450 reductase. Several isoforms of NOS exist, two of which are constitutive and one of which is inducible by immunological stimuli. The constitutive NOS found in the vascular endothelium is designated eNOS and that present in the brain, spinal cord and peripheral nervous system is designated nNOS. The form of NOS induced by immunological or inflammatory stimuli is known as iNOS. iNOS may be expressed constitutively in select tissues such as lung epithelium. All the nitric oxide synthases use NADPH (reduced nicotinamide adenine dinucleotide phosphate) and oxygen (O2) as cosubstrates, as well as the cofactors FAD (flavin adenine dinucleotide), FMN (flavin mononucleotide), tetrahydrobiopterin and heme. Interestingly, ascorbic acid appears to enhance NOS activity by increasing intracellular tetrahydrobiopterin. eNOS and nNOS synthesize NO in response to an increased concentration of calcium ions or in some cases in response to calcium-independent stimuli, such as shear stress. _In vitro_ studies of NOS indicate that the Km of the enzyme for L-arginine is in the micromolar range. The concentration of L-arginine in endothelial cells, as well as in other cells, and in plasma is in the millimolar range. What this means is that, under physiological conditions, NOS is saturated with its L-arginine substrate. In other words, L-arginine would not be expected to be rate-limiting for the enzyme, and it would not appear that supraphysiological levels of L-arginine which could occur with oral supplementation of the amino acid would make any difference with regard to NO production. The reaction would appear to have reached its maximum level. However, _in vivo_ studies have demonstrated that, under certain conditions, e.g. hypercholesterolemia, L-arginine could enhance endothelial-dependent vasodilation and NO production. | |
| Record name | Citrulline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00155 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Citrulline | |
CAS RN |
372-75-8 | |
| Record name | Citrulline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citrulline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Citrulline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00155 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Ornithine, N5-(aminocarbonyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Citrulline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Citrulline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.145 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CITRULLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29VT07BGDA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Citrulline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000904 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
235.5 °C | |
| Record name | Citrulline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00155 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Citrulline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000904 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary source of citrulline in the human body?
A1: The gut, particularly the enterocytes of the small intestine, is the main source of citrulline production in humans. []
Q2: How does citrulline contribute to arginine synthesis?
A2: Citrulline, synthesized in the gut, is transported to the kidneys where it is converted to arginine. This intestinal-renal axis is crucial for maintaining arginine levels. [] This process is particularly important in neonates, where despite the presence of arginine-synthesizing enzymes in the gut, the lack of colocalization with citrulline-producing enzymes necessitates the release of citrulline from the gut for renal arginine production. []
Q3: Can dietary ornithine replace arginine in the diet?
A3: While both ornithine and citrulline are considered arginine-sparing, dietary citrulline is more effective than ornithine in counteracting dietary arginine deficiency. This is because citrulline, released by the intestines, effectively supports arginine production in other organs, unlike ornithine. []
Q4: Does the timing of food intake affect citrulline levels?
A4: Yes, serum citrulline levels demonstrate fluctuations in relation to food intake and exhibit circadian variation. In mice, fasted morning levels were significantly higher compared to fasted evening levels, while no diurnal variation was observed in fed mice. [] This highlights the importance of standardized sample collection in research.
Q5: What happens to circulating arginine and citrulline levels after watermelon intake?
A5: Watermelon, a rich source of both L-citrulline and arginine, leads to a peak in their concentrations about an hour after ingestion. This peak coincides with an observed (though not statistically significant in the small pilot study) increase in Flow Mediated Dilation (FMD), a measure of endothelial function. []
Q6: How does citrulline impact vascular smooth muscle cells?
A6: L-citrulline has been shown to decrease vascular smooth muscle cell proliferation. This effect is mediated by the activation of the atrial natriuretic peptide (ANP) receptor, leading to increased intracellular cyclic GMP levels, which in turn inhibits DNA synthesis and cell proliferation. []
Q7: Can citrulline be beneficial in managing hypertension?
A7: L-citrulline supplementation has demonstrated a significant reduction in blood pressure and myocardial infarct size in a rat model of chronic intermittent hypoxia, a condition mimicking sleep apnea. The protective effect was linked to the reduction of oxidative stress in both the aorta and myocardium. []
Q8: How does citrulline affect lung health?
A8: Research suggests that L-citrulline may be protective against acute lung injury. In a mouse model, citrulline pre-treatment reduced lung injury by inhibiting ROS/NLRP3 inflammasome-dependent pyroptosis and apoptosis through the Nrf2 signaling pathway. [] Furthermore, L-citrulline supplementation in a neonatal rat model of hyperoxia-induced lung damage, which mimics bronchopulmonary dysplasia (BPD), led to improved alveolar growth and matrix control, potentially by increasing serum arginine levels and promoting NO synthesis. []
Q9: Can citrulline be used to assess intestinal function?
A9: Yes, citrulline is considered a potential biomarker for assessing intestinal function, especially in conditions like short bowel syndrome (SBS). Studies have shown a positive correlation between serum citrulline levels and intestinal absorptive area and capacity in SBS patients. [, ]
Q10: What is the significance of citrulline levels in intestinal transplant recipients?
A10: Citrulline levels are a valuable tool for monitoring intestinal transplant recipients. A significant drop in citrulline levels, particularly below 13 micromoles/L after three months post-transplant, can be indicative of complications like acute cellular rejection or infection. This is due to its association with enterocyte function and mass. []
Q11: Does citrulline influence T-cell function?
A11: Citrulline can help preserve T-cell proliferation and prevent the loss of the CD3 ζ chain, crucial for T-cell activation, under conditions of low arginine. This suggests that citrulline can potentially counteract the T-cell dysfunction caused by arginine depletion, making it a potential therapeutic target in diseases characterized by such dysfunction. []
Q12: How do L-arginine and L-citrulline supplementation compare in their effects on the immune system in young individuals?
A12: L-arginine and L-citrulline supplementation differentially modulate the immune system in young rats. While L-arginine enhanced Th1 immune response, both L-arginine and L-citrulline modulated regulatory T-cell function, although through distinct pathways, ultimately impacting immune homeostasis. []
Q13: How is citrulline used as a biomarker in radiation exposure studies?
A13: Plasma citrulline levels have been investigated as a potential biomarker for gastrointestinal acute radiation syndrome (GI-ARS) in a murine model. Higher plasma citrulline levels correlated with lower radiation doses and increased crypt survival, indicating its potential as a non-invasive marker for assessing GI-ARS severity. []
Q14: How is citrulline detected and analyzed in biological samples?
A14: Several analytical techniques are employed for the detection and quantification of citrulline in biological samples. These include:
- High-performance liquid chromatography (HPLC): A widely used technique for separating and quantifying citrulline in various biological matrices, often coupled with fluorescence detection. [, , , ]
- High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS): This highly sensitive and specific method allows for accurate measurement of citrulline levels in complex biological samples. []
Q15: How is citrulline used in research on rheumatoid arthritis?
A15: Citrullination, the conversion of arginine to citrulline, is implicated in the pathogenesis of rheumatoid arthritis (RA). Research focuses on:* Anti-citrullinated protein/peptide antibodies (ACPAs): These antibodies are highly specific for RA and are detected using various methods, including ELISA and peptide microarrays. [, ] Research aims to identify specific citrullinated peptide epitopes that could improve RA diagnosis and prognosis. [, , ]* Citrulline-specific T cells: These T cells are believed to play a role in RA development, and their presence can be detected using HLA class II tetramer technology. [] Further research explores their phenotype, functional responses, and potential as targets for antigen-specific immunotherapy. []
Q16: How is mass spectrometry used to study citrullinated proteins?
A16: Tandem mass spectrometry plays a crucial role in characterizing citrullinated proteins. It helps identify the site of citrullination by detecting the loss of isocyanic acid from citrulline residues during fragmentation. Additionally, it reveals a preferential cleavage site next to citrulline residues, termed the "citrulline effect", further aiding in identifying modification sites. []
Q17: How does the structure of citrulline relate to its biological activity?
A17: Specific structural features of citrulline are crucial for its biological activity:
- Free amino acid: Citrulline's role as a precursor for arginine and subsequent NO synthesis is contingent upon its availability as a free amino acid, not incorporated into proteins. []
- Side chain modification: The conversion of arginine's positively charged guanidino group to the neutral ureido group in citrulline significantly impacts its interactions with enzymes and receptors, influencing downstream signaling pathways. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



